Aucubine

Vue d'ensemble

Description

L'aucubine est un iridoïde glycoside naturel que l'on trouve dans diverses espèces végétales, notamment l'Aucuba japonica, l'Eucommia ulmoides et plusieurs espèces de Plantago . Elle est connue pour ses diverses activités biologiques et a été utilisée en médecine traditionnelle pour ses propriétés thérapeutiques .

Applications De Recherche Scientifique

Aucubin has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: Used as a chemotaxonomic marker for the Plantaginaceae family.

Biology: Studied for its role in plant defense mechanisms against herbivores.

Medicine: Exhibits anti-inflammatory, antioxidant, antidiabetic, antimicrobial, anticancer, and hepatoprotective properties.

Industry: Potential use in developing new pharmaceuticals and as a natural insecticide.

Mécanisme D'action

Target of Action

Aucubin, an iridoid glycoside, has been found to interact with several targets in the body. It has been shown to inhibit the replication of hepatitis B virus DNA . It also interacts with the HMGB1/TLR-4/NF-κB pathway, playing a role in producing inflammatory cytokines . Additionally, it has been found to interact with VEGFR2, promoting angiogenesis .

Mode of Action

Aucubin interacts with its targets in various ways. For instance, it inhibits the HMGB1/TLR-4/NF-κB pathway, thereby relieving liver injury through an anti-inflammatory mechanism . It also promotes VEGFR2 mediated angiogenesis, which is crucial for bone repair and regeneration .

Biochemical Pathways

Aucubin affects several biochemical pathways. It has been found to promote osteogenesis of human bone marrow-derived mesenchymal stromal cells partly via the canonical BMP2/Smads signaling pathway . It also suppresses oxidative stress damage partly via the Nrf2/HO1 signaling pathway . Furthermore, it has been shown to alleviate oxidative stress and inflammation via the Nrf2-mediated signaling activity .

Pharmacokinetics

It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin

Result of Action

Aucubin has a wide range of molecular and cellular effects. It has been shown to alleviate oxidative stress and inflammation, reduce cell apoptosis, and improve neurological and cognitive deficits . It also promotes the regeneration of stem cells , enhances bone formation, and inhibits osteoclast activity .

Action Environment

Environmental factors can influence the action of aucubin. Other environmental factors may affect the concentration of aucubin and, consequently, its action, efficacy, and stability

Analyse Biochimique

Biochemical Properties

Aucubin interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anxiolytic and antidepressant, antidiabetic, antifibrotic, antimicrobial, anticancer, antihyperlipidemic, gastroprotective, cardioprotective, hepatoprotective, retinoprotective, neuroprotective, osteoprotective, and renoprotective .

Cellular Effects

Aucubin has been shown to have significant effects on various types of cells and cellular processes. It has been found to alleviate oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury . It also has been observed to elevate autophagy levels and inhibit apoptosis, thereby conferring neuronal protection .

Molecular Mechanism

Aucubin exerts its effects at the molecular level through various mechanisms. It enhances the translocation of Nrf2 into the nucleus, activates antioxidant enzymes, suppresses excessive generation of reactive oxygen species (ROS), and reduces cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, aucubin has been observed to have temporal effects. For instance, in a study on traumatic brain injury, aucubin was administered at various time points after injury, and its effects were observed over time .

Dosage Effects in Animal Models

The effects of aucubin vary with different dosages in animal models. For instance, in a study on traumatic brain injury, different concentrations of aucubin were used, and it was found that aucubin markedly attenuated brain edema, histological damages, and improved neurological and cognitive deficits .

Metabolic Pathways

It is known that aucubin can be deglycosylated into its aglycone, aucubigenin .

Transport and Distribution

It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin .

Subcellular Localization

It is known that aucubin can interact with various biomolecules and exert its effects at the molecular level .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'aucubine peut être isolée de sources végétales à l'aide de diverses techniques chromatographiques. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol, suivi d'une purification par chromatographie sur colonne . La phase stationnaire souvent utilisée est la C-18, et la phase mobile est une solution eau-méthanol préparée en gradients .

Méthodes de production industrielle : La production industrielle de l'this compound implique une extraction à grande échelle à partir de matières végétales. Le processus comprend le séchage de la matière végétale, son broyage en une poudre fine, puis l'extraction de l'this compound à l'aide de solvants. L'extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir de l'this compound pure .

Analyse Des Réactions Chimiques

Types de réactions : L'aucubine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation .

Réactifs et conditions courants:

Oxydation : La coupure oxydative à la liaison C7-C8 peut produire des secoiridoïdes.

Glycosylation : Les dernières étapes de la biosynthèse des iridoïdes, y compris l'this compound, impliquent souvent une O-glycosylation.

Principaux produits:

Aucubigénine : Formée par hydrolyse de l'this compound.

Secoiridoïdes : Produits par une coupure oxydative.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique en raison de ses diverses activités biologiques :

Chimie : Utilisée comme marqueur chimiotaxonomique pour la famille des Plantaginaceae.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes contre les herbivores.

Médecine : Présente des propriétés anti-inflammatoires, antioxydantes, antidiabétiques, antimicrobiennes, anticancéreuses et hépatoprotectrices.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments et comme insecticide naturel.

5. Mécanisme d'action

L'this compound exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires :

Anti-inflammatoire : Inhibe la voie HMGB1/TLR-4/NF-κB, réduisant la production de cytokines inflammatoires telles que le TNF-α et l'IL-1β.

Antioxydant : Favorise l'activation des enzymes antioxydantes et réduit le stress oxydatif.

Neuroprotecteur : Active la mitophagie et réduit la neuroinflammation.

Comparaison Avec Des Composés Similaires

L'aucubine est unique parmi les iridoïdes glycosides en raison de ses activités biologiques spécifiques et de sa structure chimique . Des composés similaires comprennent:

Propriétés

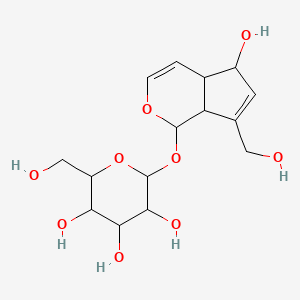

IUPAC Name |

2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWJHRPNHPHBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

356 mg/mL at 20 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-98-1 | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?

A1: Aucubin exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]

Q2: How does aucubin impact inflammation in the context of osteoarthritis?

A2: Aucubin demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]

Q3: What signaling pathway is implicated in aucubin's protective effect against cardiac remodeling after myocardial infarction?

A3: Aucubin protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []

Q4: How does aucubin interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?

A4: Aucubin exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []

Q5: What role does autophagy play in aucubin's alleviation of methotrexate-induced enteritis?

A5: Aucubin has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []

Q6: What is the molecular formula and weight of aucubin?

A6: Aucubin has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []

Q7: How does pH affect the stability of aucubin in aqueous solutions?

A7: Aucubin is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []

Q8: What is the impact of ionic strength on aucubin degradation?

A8: Higher ionic strength accelerates aucubin degradation in acidic solutions (pH 4.01). []

Q9: How do metal ions influence aucubin stability?

A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates aucubin degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []

Q10: What analytical techniques are commonly employed to determine aucubin content in plant materials?

A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine aucubin content in plant materials. [, ]

Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in aucubin research?

A11: LC-MS is used for both the analysis of aucubin in plant extracts and for confirming the identity of isolated aucubin. []

Q12: What spectroscopic techniques are helpful in characterizing aucubin?

A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated aucubin. []

Q13: Has the pharmacokinetic profile of aucubin been studied in animal models?

A13: Yes, a pharmacokinetic study of aucubin has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []

Q14: What in vitro models have been used to study the neuroprotective effects of aucubin?

A14: The neuroprotective effects of aucubin have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]

Q15: What animal models have been employed to assess the therapeutic potential of aucubin in osteoarthritis?

A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of aucubin on osteoarthritis progression. []

Q16: Has aucubin shown efficacy in ameliorating the effects of passive smoking in preclinical studies?

A16: Yes, aucubin administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []

Q17: What are the findings from preclinical studies investigating aucubin's role in wound healing?

A17: Aucubin has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.